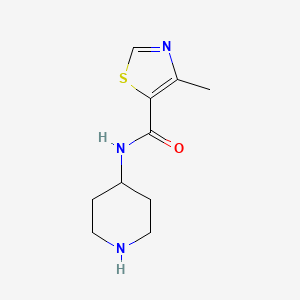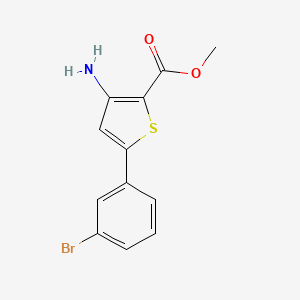
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride
Overview
Description
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is an organic compound with the chemical formula C13H15ClO3 . It has a molecular weight of 254.71 g/mol .
Molecular Structure Analysis
The InChI code for 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is 1S/C13H15ClO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Life Science Research
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride: is utilized in life science research for the synthesis of complex organic compounds. Its reactivity allows for the creation of novel molecules that can mimic or interfere with biological pathways, aiding in the development of new drugs and therapeutic agents .
Material Science
In material science, this compound serves as a precursor for the development of new polymeric materials. By incorporating it into polymer chains, researchers can alter the physical properties of materials, such as increasing their thermal stability or modifying their elasticity .
Chemical Synthesis
This chemical is a valuable reagent in chemical synthesis. It is particularly useful in the formation of esters and amides due to its reactive acyl chloride group. This makes it an essential building block for the construction of a wide variety of chemical structures .
Chromatography
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride: can be used to modify chromatographic resins. By attaching it to the stationary phase, it can change the way that molecules interact with the resin, thus refining the separation process for complex mixtures .
Analytical Research
In analytical research, this compound’s derivatives are often used as standards or reference compounds. They help in calibrating instruments and ensuring the accuracy of analytical methods like NMR, HPLC, LC-MS, and UPLC .
Antibacterial and Antioxidant Studies
Recent studies have shown that benzoyl chloride derivatives exhibit antibacterial and antioxidant activities. As such, 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride could be a key intermediate in synthesizing new compounds with potential applications in treating bacterial infections and oxidative stress-related conditions .
properties
IUPAC Name |
4-(3,3-dimethyl-2-oxobutoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDASSXSBNAWSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





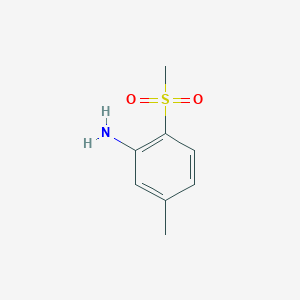

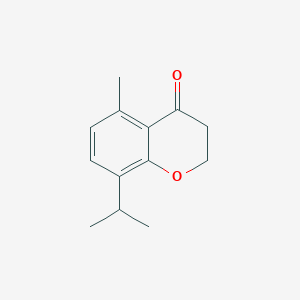

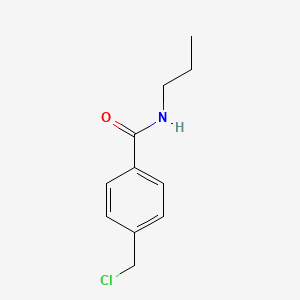
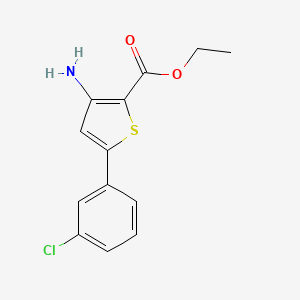
![3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1419995.png)

